molecular formula CH3BO3-2 B8532934 Methylborate CAS No. 37210-98-3

Methylborate

Cat. No. B8532934
Key on ui cas rn: 37210-98-3
M. Wt: 73.85 g/mol
InChI Key: MLSKXPOBNQFGHW-UHFFFAOYSA-N
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Patent
US06635638B2

Procedure details

To a solution of 1-[2-(4-bromophenoxy)ethyl]-pyrrolidine (2.70 g, 10 mmol) in THF (40 mL) was added n-butyl lithium (6.9 mL 1.6 M in hexanes, 11 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 15 min and then at 0° C. for 15 min. Trimethyl borate (2.5 mL, 22 mmol) was then added to the reaction mixture at 0° C. The mixture was gradually warmed to room temperature overnight. Methyl borate in the reaction mixture was hydrolyzed by reacting with saturated NH4Cl aqueous solution (100 mL) at room temperature for 30 min. The upper organic layer was collected. The aqueous layer was extracted with CHCl3 (2×100 mL). The organic layers were combined, washed with brine (2×100 mL) and dried with MgSO4. The solvent was evaporated, resulting in a dense oil which was purified by column chromatograph (10% MeOH/CHCl3 and 1% Et3N) to yield the product as a white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.[B:21](OC)([O:24]C)[O:22]C.B([O-])([O-])OC.[NH4+].[Cl-]>C1COCC1>[N:9]1([CH2:8][CH2:7][O:6][C:5]2[CH:14]=[CH:15][C:2]([B:21]([OH:24])[OH:22])=[CH:3][CH:4]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CC=C(OCCN2CCCC2)C=C1
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC)([O-])[O-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The upper organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (2×100 mL)
WASH
Type
WASH
Details
washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
resulting in a dense oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatograph (10% MeOH/CHCl3 and 1% Et3N)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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